An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate
Introduction: A Structural Overview and Its Implications in Medicinal Chemistry
Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate is a synthetic molecule featuring a piperidine core, a structural motif prevalent in a vast array of pharmaceuticals. The molecule's architecture combines a lipophilic naphthalen-1-ylmethyl group attached to the piperidine nitrogen and an ethyl carboxylate group at the 4-position. This unique combination of a bulky, aromatic moiety and a polar ester group suggests a compound with complex physicochemical characteristics that are critical to its behavior in biological systems.
In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[1][2] Properties such as solubility, lipophilicity (logP), and acid dissociation constant (pKa) govern how a molecule interacts with the physiological environment, from the gastrointestinal tract to its target protein.[3][4]
This guide provides a comprehensive analysis of the core physicochemical properties of Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate. As this compound is a novel chemical entity, this document outlines the authoritative, field-proven experimental methodologies for determining these properties, alongside predicted values derived from its constituent structural elements. The causality behind each experimental choice is explained to provide researchers with a self-validating framework for their own investigations.
Molecular and Structural Data
A precise understanding of the molecule's identity is the foundation for all physicochemical analysis.
| Identifier | Value |
| IUPAC Name | Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate |
| Molecular Formula | C₂₀H₂₅NO₂ |
| Molecular Weight | 311.42 g/mol |
| Chemical Structure | (See Figure 1) |
Figure 1: 2D Structure of Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate
The structure is characterized by three key functional regions:
-
The N-Substituent : A naphthalen-1-ylmethyl group, which is large, rigid, and highly lipophilic. This group is expected to significantly influence the molecule's interaction with hydrophobic pockets in proteins and biological membranes.
-
The Piperidine Core : A saturated heterocyclic amine that is basic in nature. Its conformational flexibility and basicity are key determinants of pKa and solubility.
-
The 4-Position Substituent : An ethyl carboxylate group. This ester is susceptible to hydrolysis and contributes polarity to the molecule.
Core Physicochemical Properties: Experimental Determination and Predicted Characteristics
The interplay of these structural features defines the compound's behavior. The following sections detail the significance of each key physicochemical property and provide robust protocols for their experimental determination.
Lipophilicity (LogP)
Expertise & Experience: The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity, which heavily influences its ability to cross biological membranes.[4] For a molecule like Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate, the large naphthalene group suggests a high LogP value, which could lead to good membrane permeability but also potential issues with aqueous solubility and metabolic instability.[1] The "shake-flask" method remains the gold standard for its accuracy, though HPLC-based methods offer higher throughput.[5][6][7]
Predicted LogP: Based on its structure, the predicted LogP value is expected to be in the range of 3.5 - 4.5 , indicating significant lipophilicity.
Table of Predicted Lipophilicity:
| Parameter | Predicted Value | Significance |
|---|
| LogP | 3.5 - 4.5 | High lipophilicity, likely good membrane permeability, potential for poor aqueous solubility. |
Experimental Protocol: Shake-Flask Method for LogP Determination
This protocol provides a self-validating system for determining the LogP by measuring the compound's concentration in two immiscible phases at equilibrium.
Methodology:
-
Preparation of Phases: Prepare pre-saturated n-octanol and water by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: In a screw-cap tube, add a precise volume of the n-octanol stock solution and an equal volume of pre-saturated water.
-
Equilibration: Agitate the tube at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[8]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[7]
Workflow for Shake-Flask LogP Determination.
Acidity and Basicity (pKa)
Expertise & Experience: The pKa value indicates the strength of an acid or base and is crucial for predicting a drug's ionization state at a given pH.[9] The piperidine nitrogen in the structure is basic and will be protonated at physiological pH (around 7.4). This protonation is vital for aqueous solubility. The ethyl ester is essentially neutral. Spectrophotometric or potentiometric titration are standard methods, but NMR-based pKa determination offers high precision for compounds with suitable NMR handles.[10][11]
Predicted pKa: The pKa of the protonated piperidine nitrogen is predicted to be in the range of 8.0 - 9.0 . This means the compound will be predominantly in its charged, more water-soluble form in the acidic environment of the stomach and will be a mix of charged and neutral forms in the small intestine.
Table of Predicted Acidity/Basicity:
| Parameter | Predicted Value | Significance |
|---|
| pKa (basic) | 8.0 - 9.0 | Compound will be protonated and more soluble at acidic pH. Ionization state will vary in different physiological compartments. |
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method is trustworthy as it relies on the change in the compound's UV absorbance spectrum as its ionization state changes with pH.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like methanol or DMSO.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to create a series of samples with varying pH but constant total compound concentration.
-
Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample. The naphthalene moiety should provide a strong chromophore for this analysis.
-
Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH.
-
pKa Calculation: The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[11] This can be determined using non-linear regression analysis.
Workflow for Spectrophotometric pKa Determination.
Aqueous Solubility
Expertise & Experience: Solubility is a critical factor for oral drug absorption.[12] Poor aqueous solubility can lead to low bioavailability. Given the high predicted LogP, the intrinsic solubility of the neutral form of Ethyl 1-(naphthalen-1-ylmethyl)piperidine-4-carboxylate is expected to be low. However, its basicity means that solubility will be highly pH-dependent, increasing significantly in acidic conditions where the molecule is protonated. The shake-flask method is the definitive technique for determining equilibrium solubility.[13]
Predicted Solubility:
-
Intrinsic Solubility (neutral form): Low (<10 µg/mL)
-
Solubility at pH 2: High (>1 mg/mL)
Table of Predicted Solubility:
| Parameter | Predicted Value | Significance |
|---|---|---|
| Intrinsic Solubility | < 10 µg/mL | Low absorption in neutral pH environments. |
| pH-Dependent Solubility | Increases at low pH | Good dissolution in the stomach, but may precipitate in the higher pH of the intestine. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol ensures that a true equilibrium is reached, providing a reliable measure of thermodynamic solubility.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached between the solid and dissolved compound.[13]
-
Phase Separation: After equilibration, allow the samples to stand. To separate the undissolved solid, centrifuge the samples and then filter the supernatant through a low-binding filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated HPLC method with a calibration curve.
-
Data Reporting: Report the solubility at each pH in units of mg/mL or µM.
Workflow for Equilibrium Solubility Determination.
Thermal Properties (Melting Point)
Expertise & Experience: The melting point is a fundamental physical property that indicates the purity and stability of a crystalline solid. A sharp melting point range is characteristic of a pure compound.[14] For drug development, the melting point influences solubility and dissolution rate through its relationship with the crystal lattice energy. The capillary method is a standard and reliable technique for this determination.
Predicted Melting Point: Given the molecule's size, rigidity, and potential for strong intermolecular interactions, the melting point is predicted to be that of a crystalline solid, likely in the range of 100-150 °C .
Table of Predicted Thermal Properties:
| Parameter | Predicted Value | Significance |
|---|
| Melting Point | 100 - 150 °C | Indicates a stable crystalline solid. Influences dissolution rate and formulation strategies. |
Experimental Protocol: Capillary Melting Point Determination
This is a classic and trustworthy method for determining the melting point range of a solid.
Methodology:
-
Sample Preparation: Ensure the compound is a dry, finely ground powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently to pack the sample into the sealed end. The sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Rapid Heating (Optional): Heat the sample rapidly to find an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[14]
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